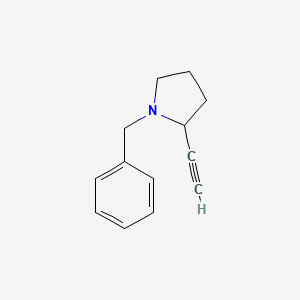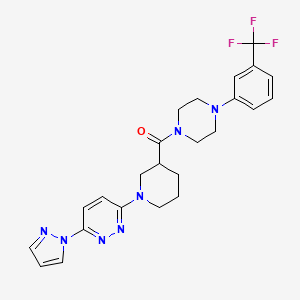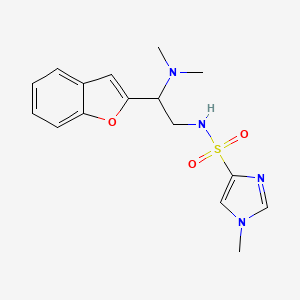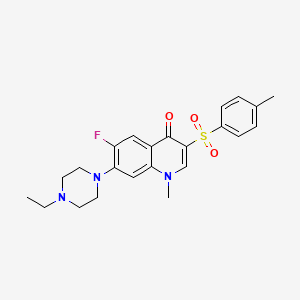
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one, also known as ETPQ, is a novel chemical compound that has been developed for scientific research purposes. This compound has shown promising results in various studies and is being explored for its potential applications in different fields of research.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
- Synthesis and Antibacterial Activities : The chemical compound is related to a class of potent antibacterial agents, such as temafloxacin hydrochloride, a racemate with antibacterial activities and pharmacological properties (Chu et al., 1991).
- Reactions with Ketones : The compound is used in reactions with mono- and di-ketones for synthesizing tricyclic quinoline carboxylic acids (Chupakhin et al., 1992).
- Alternative Synthesis : There are alternative methods for synthesizing similar compounds with potent antibacterial properties (Chu et al., 1992).
In Silico Analysis and Drug Development
- DNA Gyrase Inhibitors : In silico studies have been conducted to identify effective inhibitors of DNA gyrase in Staphylococcus aureus, with the compound serving as a basis for novel fluoroquinolones (Sabbagh & Murad, 2015).
Antibacterial and Antimicrobial Properties
- Antibacterial and Antitubercular Agents : Derivatives of this compound have been evaluated for their antibacterial and antitubercular activities, showing effectiveness against certain bacteria and Mycobacterium tuberculosis (Suresh et al., 2014).
- Synthesis of Antimycobacterial Agents : Fluoroquinolone derivatives, related to the compound, have been synthesized and evaluated for their antimycobacterial activities (Sheu et al., 2003).
Immunoassays and Detection Methods
- Development of Immunoassays : Monoclonal antibodies have been developed for immunoassays to detect compounds similar to 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one in food products (Tochi et al., 2016).
Synthesis and Structural Analysis
- Synthetic Studies and Structural Analysis : The compound's synthesis, structural properties, and its derivatives' interactions in various contexts have been explored (Qi et al., 2008).
Propiedades
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-4-26-9-11-27(12-10-26)21-14-20-18(13-19(21)24)23(28)22(15-25(20)3)31(29,30)17-7-5-16(2)6-8-17/h5-8,13-15H,4,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNDQOIGHRMQKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2380130.png)
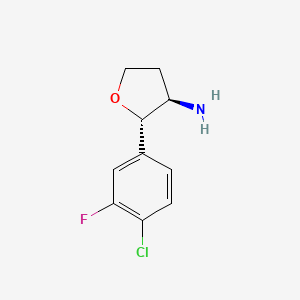
![4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2380133.png)
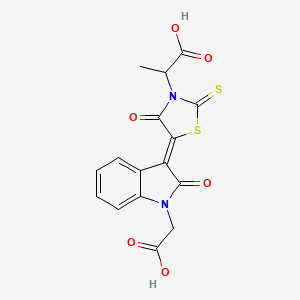
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2380136.png)
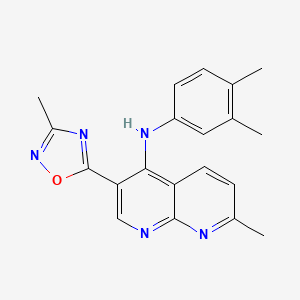
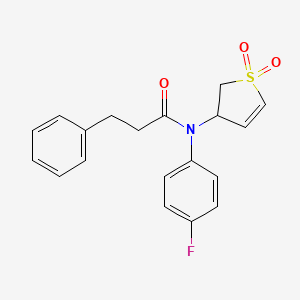
![(2S,4S)-4-Hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2380140.png)
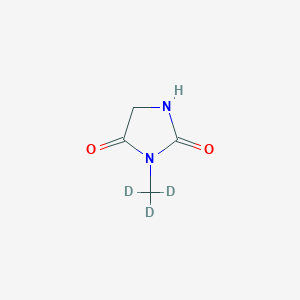
![Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2380142.png)
![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)
